2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclopropylacetamide
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Overview
Description
2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclopropylacetamide is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is of significant interest due to its potential biological activities, including anti-proliferative, anti-cancer, and antimicrobial properties . The structure of this compound features a thieno[2,3-d]pyrimidine core, which is known for its versatility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclopropylacetamide typically involves the following steps:
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents.
Introduction of the Amino Group: The amino group can be introduced at the 4th position of the thienopyrimidine nucleus through nucleophilic substitution reactions.
Cyclopropylacetamide Formation: The final step involves the reaction of the thienopyrimidine derivative with cyclopropylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclopropylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Aminothieno[2,3-d]pyrimidine: Similar core structure but lacks the cyclopropylacetamide moiety.
2-Thio-containing pyrimidines: These compounds have similar sulfur-containing functional groups but different core structures.
Thienopyrimidinones: These derivatives have a similar thienopyrimidine core but different substituents.
Uniqueness
2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclopropylacetamide is unique due to its specific combination of the thienopyrimidine core with the cyclopropylacetamide moiety, which imparts distinct biological activities and chemical properties .
Properties
Molecular Formula |
C11H12N4OS2 |
---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-(4-aminothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-cyclopropylacetamide |
InChI |
InChI=1S/C11H12N4OS2/c12-9-7-3-4-17-10(7)15-11(14-9)18-5-8(16)13-6-1-2-6/h3-4,6H,1-2,5H2,(H,13,16)(H2,12,14,15) |
InChI Key |
CDMXCIHZKLZPFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CSC2=NC(=C3C=CSC3=N2)N |
Origin of Product |
United States |
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